molecular formula C22H17N5O2 B5312646 (2Z)-2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-[1-(3-nitrophenyl)-1H-pyrrol-2-yl]prop-2-enenitrile

(2Z)-2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-[1-(3-nitrophenyl)-1H-pyrrol-2-yl]prop-2-enenitrile

Cat. No.: B5312646
M. Wt: 383.4 g/mol
InChI Key: VLABFTIIHOWKKT-WJDWOHSUSA-N
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Description

(2Z)-2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-[1-(3-nitrophenyl)-1H-pyrrol-2-yl]prop-2-enenitrile is a complex organic compound characterized by its unique structure, which includes a benzimidazole ring, a pyrrole ring, and a nitrophenyl group

Properties

IUPAC Name

(Z)-2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-[1-(3-nitrophenyl)pyrrol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N5O2/c1-14-9-20-21(10-15(14)2)25-22(24-20)16(13-23)11-17-7-4-8-26(17)18-5-3-6-19(12-18)27(28)29/h3-12H,1-2H3,(H,24,25)/b16-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLABFTIIHOWKKT-WJDWOHSUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N=C(N2)C(=CC3=CC=CN3C4=CC(=CC=C4)[N+](=O)[O-])C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C=C1C)N=C(N2)/C(=C\C3=CC=CN3C4=CC(=CC=C4)[N+](=O)[O-])/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-[1-(3-nitrophenyl)-1H-pyrrol-2-yl]prop-2-enenitrile typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole and pyrrole intermediates, followed by their coupling under specific conditions to form the final product. Common reagents used in these reactions include various catalysts, solvents, and protective groups to ensure the desired selectivity and yield.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to enhance efficiency and scalability. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can be employed to achieve higher yields and purity. The reaction conditions, including temperature, pressure, and reaction time, are carefully controlled to maximize the production efficiency.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-[1-(3-nitrophenyl)-1H-pyrrol-2-yl]prop-2-enenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, (2Z)-2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-[1-(3-nitrophenyl)-1H-pyrrol-2-yl]prop-2-enenitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a probe to investigate enzyme activities or as a ligand in receptor binding studies.

Medicine

In medicine, the compound is explored for its potential therapeutic applications. Its interactions with specific molecular targets may lead to the development of new drugs for various diseases.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, dyes, and materials with specific properties.

Mechanism of Action

The mechanism of action of (2Z)-2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-[1-(3-nitrophenyl)-1H-pyrrol-2-yl]prop-2-enenitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are studied to understand the compound’s potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2Z)-2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-[1-(3-nitrophenyl)-1H-pyrrol-2-yl]prop-2-enenitrile is unique due to its combination of a benzimidazole ring, a pyrrole ring, and a nitrophenyl group. This structure provides distinct chemical and biological properties, making it valuable for various applications in scientific research and industry.

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